

1-Benzothiophene 1-oxide chemical structure and properties

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Compound of Interest

Compound Name: 1-Benzothiophene 1-oxide

Cat. No.: B1276524

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An In-depth Technical Guide to **1-Benzothiophene 1-oxide**: Structure, Properties, and Applications

Introduction

1-Benzothiophene 1-oxide is a heterocyclic compound featuring a benzothiophene core where the sulfur atom is oxidized to a sulfoxide. This modification introduces chirality and significantly alters the electronic and reactive properties of the parent molecule, making it a versatile building block in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

1-Benzothiophene 1-oxide consists of a benzene ring fused to a five-membered thiophene ring, with an oxygen atom double-bonded to the sulfur atom. This creates a tetrahedral geometry at the sulfur atom.^[1]

Structural Representations:

Representation Type	Value
SMILES	<chem>C1=CC=C2C(=C1)C=CS2=O</chem> [1]
InChI	InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H [1]
InChIKey	TVBBBGXDQQRHJ-UHFFFAOYSA-N [1]

Physicochemical Properties

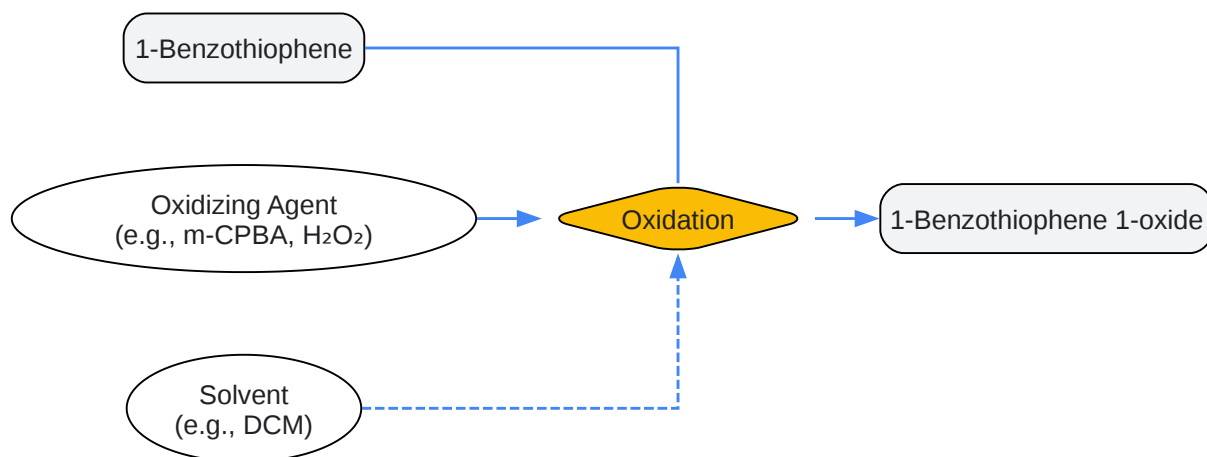
The physical and chemical properties of **1-benzothiophene 1-oxide** are summarized below.

Table 1: Physical and Chemical Properties of **1-Benzothiophene 1-oxide**

Property	Value	Reference
Molecular Formula	C ₈ H ₆ OS	[1] [2]
Molecular Weight	150.20 g/mol	[1]
Appearance	White or cream to pale orange/brown crystalline powder	[1]
Boiling Point	496.8°C at 760 mmHg	[1]
Density	1.45 g/cm ³	[1]
Flash Point	254.2°C	[1]
LogP	2.78250	[1]
Topological Polar Surface Area	36.3 Å ²	[2]

Synthesis and Reactivity

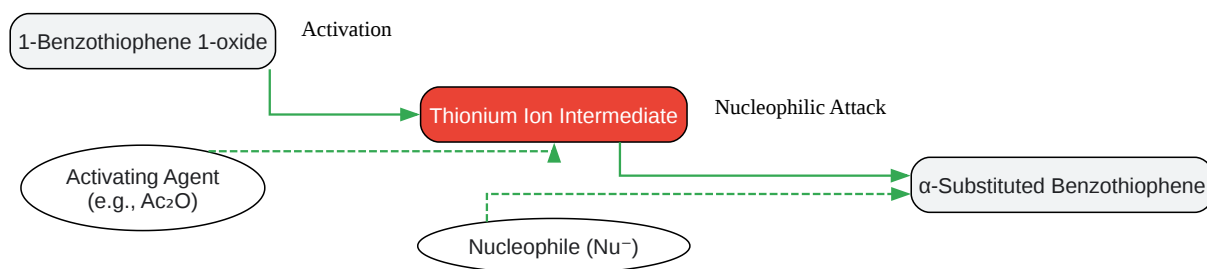
The most common method for synthesizing **1-benzothiophene 1-oxide** is the controlled oxidation of 1-benzothiophene.[\[1\]](#)



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*General synthesis of **1-benzothiophene 1-oxide** via oxidation.*

1-Benzothiophene 1-oxide exhibits a rich and diverse chemical reactivity, making it a valuable intermediate in organic synthesis.[1] A key reaction is the Pummerer-type reaction, which involves the conversion of the sulfoxide to form new carbon-carbon or carbon-heteroatom bonds.[1]



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*The Pummerer reaction of **1-benzothiophene 1-oxide**.*

Spectroscopic Analysis

Spectroscopic techniques are crucial for the characterization of **1-benzothiophene 1-oxide**.

Table 2: Expected Spectroscopic Data for **1-Benzothiophene 1-oxide**

Technique	Expected Features
^1H NMR	Aromatic protons in the range of 7.0-8.0 ppm. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfoxide group.
^{13}C NMR	Aromatic carbons will appear in the range of 120-145 ppm. The carbon atoms closest to the sulfoxide group will be shifted downfield.
IR Spectroscopy	Characteristic S=O stretching vibration around 1050 cm^{-1} . Aromatic C-H stretching above 3000 cm^{-1} and C=C stretching in the $1450\text{-}1600\text{ cm}^{-1}$ region.[3]
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight (150.20 m/z).

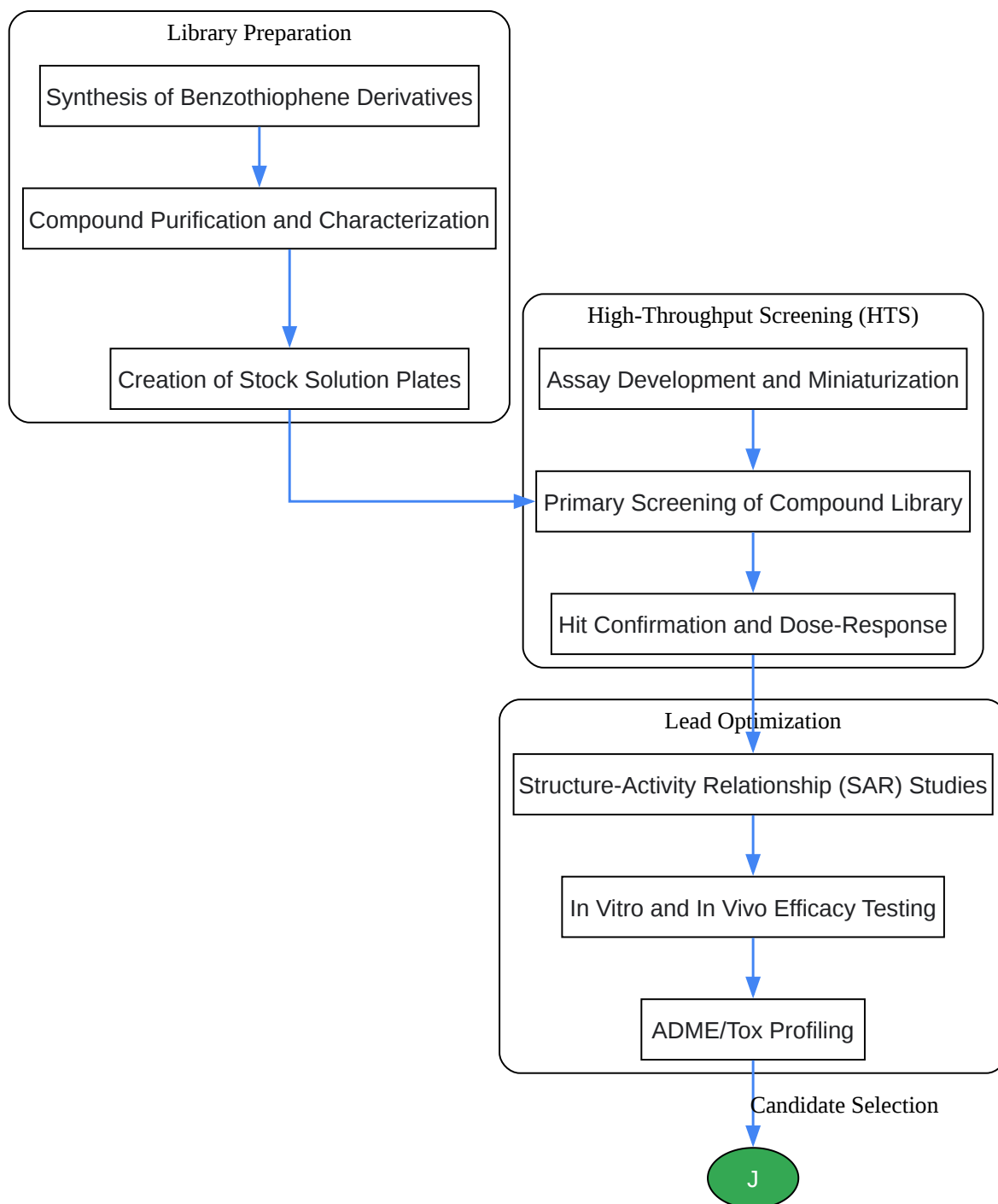
Applications in Drug Development and Research

Benzothiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[4] The oxidized forms, such as **1-benzothiophene 1-oxide** and the corresponding 1,1-dioxide, are also of significant interest.

- **Anticancer Activity:** Benzothiophene derivatives have shown potent cytotoxic effects against various cancer cell lines.[4] Some benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors and have been shown to induce apoptosis in cancer cells.[5]
- **Enzyme Inhibition:** Recently, benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in

the serine biosynthesis pathway that is often hyperactive in tumors.[6]

- Anti-inflammatory and Antimicrobial Activity: The benzothiophene scaffold is present in compounds with significant anti-inflammatory and broad-spectrum antimicrobial properties. [4]
- Neuroprotection: Certain derivatives have shown potential for neuroprotection.[4]
- Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Some benzothiophene derivatives can activate PPAR α or PPAR γ , which are intranuclear transcription factors involved in various diseases.[7]



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Workflow for high-throughput screening of benzothiophene derivatives.

Experimental Protocols

Synthesis of 1-Benzothiophene 1-oxide

Objective: To synthesize **1-benzothiophene 1-oxide** via the oxidation of 1-benzothiophene.

Materials:

- 1-Benzothiophene
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Saturated sodium sulfite solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- Dissolve 1-benzothiophene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0°C in an ice bath.
- Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium sulfite solution.

- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **1-benzothiophene 1-oxide** as a solid.
- Characterize the final product by NMR, IR, and mass spectrometry.

Pummerer Reaction of 1-Benzothiophene 1-oxide

Objective: To perform a Pummerer reaction on **1-benzothiophene 1-oxide** to introduce a functional group at the α -position.

Materials:

- **1-Benzothiophene 1-oxide**
- Acetic anhydride (Ac_2O)
- A suitable nucleophile (e.g., a silyl enol ether)
- Anhydrous toluene
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- To a flame-dried flask under an inert atmosphere, add **1-benzothiophene 1-oxide** (1.0 eq) and anhydrous toluene.
- Add acetic anhydride (2.0 eq) to the solution.
- Heat the reaction mixture to reflux and stir for 1-2 hours.
- Cool the reaction to room temperature and then add the nucleophile (1.2 eq).

- Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the residue by column chromatography to yield the α -functionalized benzothiophene product.
- Characterize the product using appropriate spectroscopic methods.

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